molecular formula C15H15ClN2O2 B1317925 N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide CAS No. 954585-98-9

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide

Cat. No.: B1317925
CAS No.: 954585-98-9
M. Wt: 290.74 g/mol
InChI Key: NUWRRHVCAWKLTE-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an organic compound with the molecular formula C15H15ClN2O2 It is characterized by the presence of an aminophenyl group and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide typically involves the reaction of 4-aminophenol with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to amidation using propanoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active site residues, while the chlorophenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(4-Aminophenyl)-3-(4-chlorophenoxy)propanamide
  • N-(4-Aminophenyl)-4-(4-chlorophenoxy)butanamide

Comparison: N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is unique due to its specific substitution pattern on the propanamide backbone. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the chlorophenoxy group can affect the compound’s ability to interact with molecular targets, potentially leading to differences in efficacy and selectivity.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRRHVCAWKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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